molecular formula C10H16O5 B13211628 Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13211628
M. Wt: 216.23 g/mol
InChI Key: CNPGQUWDZVLWBA-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable diol with a methoxy-substituted carbonyl compound in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The methoxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O5/c1-9(8(11)13-3)10(15-9)4-5-14-6-7(10)12-2/h7H,4-6H2,1-3H3

InChI Key

CNPGQUWDZVLWBA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCOCC2OC)C(=O)OC

Origin of Product

United States

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